N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14(2)19(22)20-16-10-11-18-15(13-16)7-6-12-21(18)25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUKRTSIJJSXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using a sulfonyl chloride reagent under basic conditions.
Attachment of the isobutyramide moiety: The final step involves the amidation reaction, where the sulfonylated tetrahydroquinoline reacts with isobutyryl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tetrahydroquinoline core and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydroquinoline core may also play a role in modulating the compound’s biological activity by interacting with various cellular components.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares the phenylsulfonyl group and has been studied for its anti-inflammatory properties.
Indole derivatives: These compounds also feature a heterocyclic core and have diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Biological Activity
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of autoimmune diseases and other therapeutic applications. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a phenylsulfonyl group attached to a tetrahydroquinoline moiety, which is known for its ability to interact with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 288.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Biological Activity
Research on this compound has highlighted several key areas of biological activity:
1. Anti-inflammatory Properties
Studies indicate that derivatives of tetrahydroquinoline can act as RORγt inverse agonists. These compounds are significant in the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis due to their ability to modulate Th17 cell activity.
- Case Study : A recent study demonstrated that a closely related compound (R)-D4 showed an oral bioavailability of 48.1% in mice and effectively treated psoriasis at lower doses compared to existing treatments .
2. Pharmacological Effects
The pharmacological profile of this compound suggests potential for:
- Antimicrobial Activity : Compounds with similar structures have shown activity against various pathogens.
- Cytotoxicity : Preliminary studies indicate that some derivatives exhibit cytotoxic effects on cancer cell lines.
3. Binding Affinity Studies
Research has focused on the binding affinities of this compound with various biological targets. These studies are critical for understanding its mechanism of action and therapeutic potential.
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions. Variations in the synthesis process can lead to derivatives with enhanced biological activities.
Example Derivatives
| Compound Name | Unique Properties |
|---|---|
| 3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Enhanced solubility |
| 3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Potentially increased metabolic stability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide, and how can reaction yields be improved?
- Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydroquinoline core, followed by sulfonylation at the 1-position and subsequent amidation at the 6-position. Key steps include:
- Sulfonylation : Use of phenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
- Amidation : Coupling with isobutyric acid derivatives (e.g., isobutyryl chloride) using coupling agents like HATU or EDCI in polar aprotic solvents (DMF or acetonitrile) .
- Yield Optimization : Control reaction pH (neutral to slightly basic), monitor temperature (20–25°C for amidation), and employ purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR to confirm substituent positions (e.g., sulfonyl group at N1, isobutyramide at C6). Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl SO (δ ~130 ppm in C) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak matching the theoretical mass (e.g., m/z ~385 for CHNOS) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Screening Strategies :
- Enzyme Inhibition : Test against targets like PTP1B (for metabolic disorders) or nitric oxide synthase (NOS) isoforms using fluorometric or radiometric assays .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC values .
Advanced Research Questions
Q. How do structural modifications at the sulfonyl or isobutyramide groups influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
| Modification | Impact on Activity | Evidence Source |
|---|---|---|
| Phenylsulfonyl → Ethylsulfonyl | Reduced PTP1B inhibition (IC increases by ~30%) due to decreased hydrophobic interactions | |
| Isobutyramide → Thiophenecarboximidamide | Enhanced nNOS selectivity (10-fold vs. eNOS) via improved hydrogen bonding | |
| Fluorine substitution on phenyl ring | Increased antimicrobial potency (MIC ↓ by 50%) due to enhanced membrane penetration |
- Methodological Approach : Use computational docking (AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. What mechanisms underlie contradictory bioactivity data across studies (e.g., variable IC in cancer models)?
- Resolution Strategies :
- Assay Standardization : Validate cell line authenticity (STR profiling) and control culture conditions (e.g., serum-free media during treatment) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes (e.g., human CYP3A4 activity) to explain potency discrepancies .
- Epistatic Analysis : Use CRISPR-Cas9 to knock out candidate targets (e.g., PTP1B) and confirm on-target effects .
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
- Approaches :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility while monitoring LogP via HPLC .
- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance oral bioavailability .
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fraction and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
